

5-Methoxyquinazoline-2,4-diamine chemical properties and structure

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Compound of Interest

Compound Name: 5-Methoxyquinazoline-2,4-diamine

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An In-Depth Technical Guide to **5-Methoxyquinazoline-2,4-diamine**: Chemical Properties, Structure, and Therapeutic Potential

Introduction to the Quinazoline Scaffold

The quinazoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a "privileged structure" in the realm of medicinal chemistry and drug discovery.^{[1][2]} First synthesized in 1895, derivatives of this scaffold are abundant in nature as alkaloids and have been extensively developed synthetically.^{[3][4]} Their remarkable versatility allows them to engage with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.^{[4][5][6]}

This guide provides a detailed technical overview of a specific derivative, **5-Methoxyquinazoline-2,4-diamine**. We will delve into its core chemical properties, structural features, analytical characterization, plausible synthetic routes, and its known and potential biological significance. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this compound as a potential building block for next-generation therapeutics.

Molecular Structure and Chemical Identity

The precise arrangement of atoms and functional groups in **5-Methoxyquinazoline-2,4-diamine** dictates its chemical behavior and interaction with biological systems.

Chemical Structure

The molecule features a quinazoline core with two amino groups at positions 2 and 4, and a methoxy group at position 5. The electron-donating nature of the amino and methoxy groups significantly influences the electron density and reactivity of the aromatic system.

Caption: 2D structure of **5-Methoxyquinazoline-2,4-diamine**.

Chemical Identifiers

A compound's identity is standardized through various naming conventions and registry numbers, which are crucial for database searches and regulatory compliance.

Identifier	Value
IUPAC Name	5-methoxyquinazoline-2,4-diamine[7]
CAS Number	27018-21-9[7]
Synonyms	5-Methoxy-2,4-diaminoquinazoline, 2,4-Quinazolinediamine, 5-methoxy-[7]

Core Physicochemical Properties

These properties are fundamental to understanding the compound's behavior in both chemical and biological environments, influencing factors like solubility, absorption, and formulation.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ N ₄ O	-
Molecular Weight	190.20 g/mol	-
Boiling Point	484.8°C at 760 mmHg	[7]
Density	1.372 g/cm ³	[7]
InChI Key	FYEWYRWGCVGNJW-UHFFFAOYSA-N	[7]
Appearance	Likely a crystalline solid	Inferred from analogs[8]
Solubility	Expected to be soluble in organic solvents like DMSO and alcohols	Inferred from analogs[8]

Spectroscopic and Analytical Characterization

Spectroscopic data provides an empirical fingerprint of a molecule, confirming its structure and purity. While specific experimental data for **5-Methoxyquinazoline-2,4-diamine** is not widely published, we can predict its characteristic spectral features based on established principles and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

- ¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the protons of the two amino groups. The protons on the benzene portion of the ring (H-6, H-7, H-8) will appear in the aromatic region (typically 6.5-8.0 ppm). The methoxy group (-OCH₃) will present as a sharp singlet around 3.8-4.0 ppm. The two amino groups (-NH₂) will likely appear as broad singlets, the chemical shift of which can be highly variable depending on the solvent and concentration.
- ¹³C NMR:** The carbon spectrum will show nine distinct signals. The carbons in the aromatic rings will resonate in the 110-160 ppm range. The methoxy carbon will be significantly upfield, around 55-60 ppm.

Predicted ^1H NMR Chemical Shifts (in DMSO- d_6): The following are expert predictions based on the analysis of similar structures.^{[9][10][11]}

Proton	Predicted Shift (ppm)	Multiplicity	Notes
H-6	~7.0-7.2	Doublet of doublets (dd)	Coupled to H-7 and H-8.
H-7	~7.3-7.5	Triplet (t)	Coupled to H-6 and H-8.
H-8	~6.8-7.0	Doublet of doublets (dd)	Coupled to H-7 and H-6.
-OCH ₃	~3.9	Singlet (s)	Characteristic sharp signal for a methoxy group.
2-NH ₂	~6.0-6.5	Broad Singlet (br s)	Exchangeable protons.
4-NH ₂	~7.0-7.5	Broad Singlet (br s)	Exchangeable protons, potentially downfield due to hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. For **5-Methoxyquinazoline-2,4-diamine**, high-resolution mass spectrometry (HRMS) should confirm the molecular formula C₉H₁₀N₄O with a calculated exact mass of approximately 190.0855. The fragmentation pattern would likely involve the loss of methyl or amino groups.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. Key expected absorptions include:

- N-H stretching: A broad band in the 3100-3500 cm^{-1} region, characteristic of the primary amino groups.
- C-H stretching: Signals around 2850-3000 cm^{-1} for the aromatic and methyl C-H bonds.
- C=N and C=C stretching: Sharp peaks in the 1500-1650 cm^{-1} region, corresponding to the quinazoline ring system.
- C-O stretching: A strong absorption around 1000-1250 cm^{-1} , indicative of the aryl ether linkage of the methoxy group.

Synthesis and Manufacturing

The synthesis of 2,4-diaminoquinazolines is well-established in chemical literature. A common and reliable approach involves the cyclocondensation of an appropriately substituted 2-aminobenzonitrile with a cyanating agent like cyanoguanidine.

Retrosynthetic Analysis and Key Precursors

The logical disconnection for **5-Methoxyquinazoline-2,4-diamine** points to 2-amino-6-methoxybenzonitrile as the key starting material. This precursor contains the necessary benzene ring with the correctly positioned amino and methoxy groups required to form the final quinazoline core.

A Plausible Synthetic Protocol

The following protocol is a validated method for synthesizing the 2,4-diaminoquinazoline scaffold, adapted for this specific derivative.

Step 1: Cyclocondensation Reaction

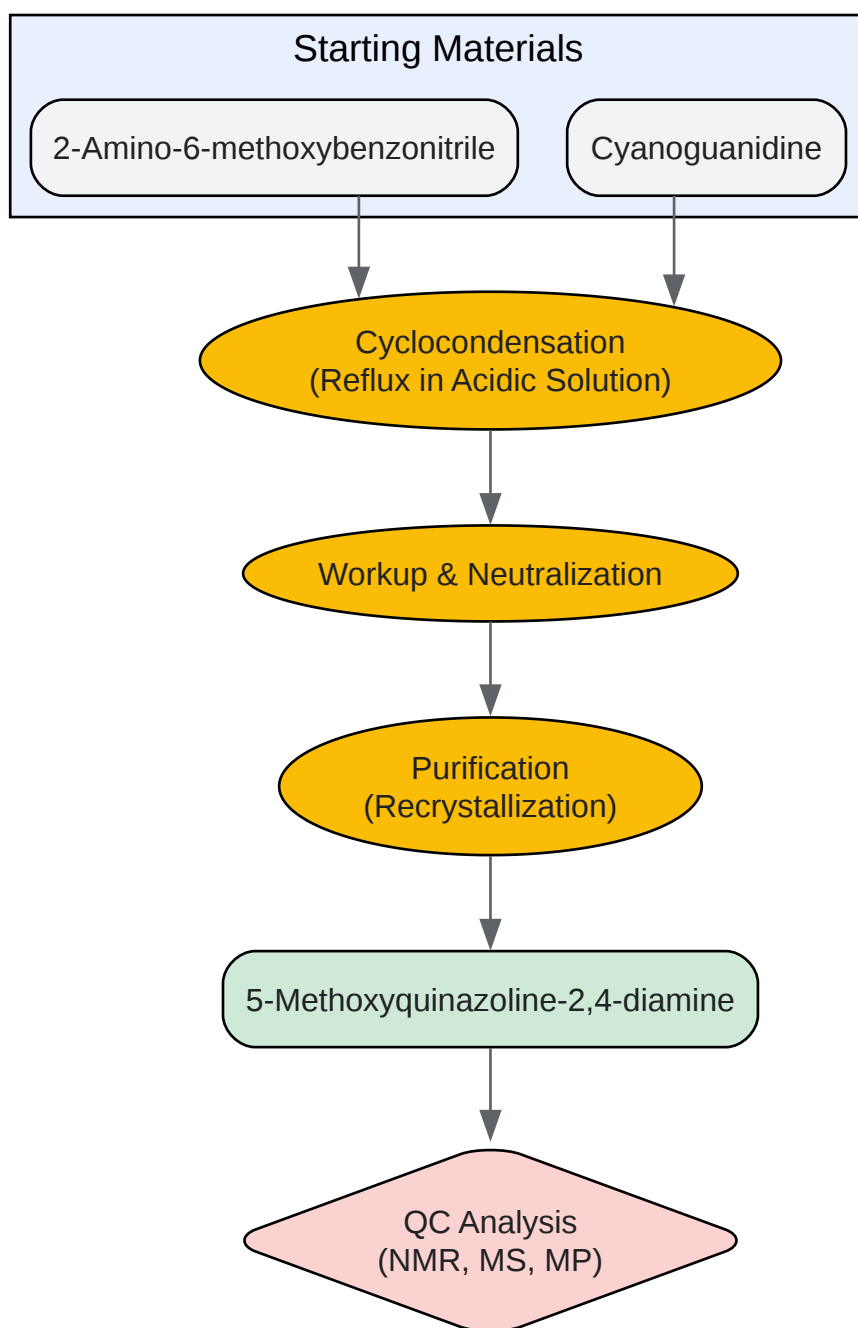
- To a reaction vessel equipped with a reflux condenser, add 2-amino-6-methoxybenzonitrile (1.0 equivalent) and cyanoguanidine (1.0 equivalent).^[10]
- Add a suitable solvent, such as 2-ethoxyethanol or an aqueous acidic solution (e.g., 2N HCl).^[10]

- Heat the reaction mixture to reflux (typically 120-140°C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Expert Rationale: Heating provides the necessary activation energy for the cyclization reaction. The polar solvent helps to solubilize the starting materials. An acidic catalyst can protonate the nitrile groups, facilitating the nucleophilic attack.
- After completion, cool the reaction mixture to room temperature.
- If the product precipitates, it can be isolated by filtration. Otherwise, neutralize the mixture with an aqueous base (e.g., NaOH solution) to precipitate the free base product.[\[10\]](#)
- Filter the crude product, wash with cold water, and dry under vacuum.

Step 2: Purification

- The crude **5-Methoxyquinazoline-2,4-diamine** can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
 - Self-Validation: The purity of the final compound should be confirmed by measuring its melting point and running analytical tests (NMR, MS) to confirm its identity and purity (>95%). A sharp melting point indicates high purity.

Synthetic Workflow Diagram



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Caption: Synthetic workflow for **5-Methoxyquinazoline-2,4-diamine**.

Biological Activity and Mechanism of Action

While direct biological studies on **5-Methoxyquinazoline-2,4-diamine** are limited, the extensive research on the 2,4-diaminoquinazoline scaffold provides a strong basis for

predicting its therapeutic potential.

The Quinazoline Scaffold in Drug Discovery

Quinazoline-based molecules are components of several FDA-approved drugs, primarily used in cancer therapy. They often function as inhibitors of tyrosine kinases, which are crucial enzymes in cell signaling pathways that can become dysregulated in cancer.^{[4][12]}

Furthermore, the 2,4-diamino substitution pattern is a well-known pharmacophore for inhibiting dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis.^[13]

Potential Biological Targets

- **Dihydrofolate Reductase (DHFR) Inhibition:** Many 2,4-diaminoquinazoline derivatives are potent antifolates, acting as inhibitors of DHFR.^[13] This inhibition blocks the synthesis of DNA, RNA, and proteins, leading to cell death. This mechanism is the basis for several anticancer and antimicrobial drugs. The 5-methoxy substitution could modulate the binding affinity and selectivity for DHFR from different species (e.g., human vs. microbial).
- **Tyrosine Kinase Inhibition:** The quinazoline core is a key feature of several Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors like Gefitinib and Erlotinib.^{[4][12]} These drugs bind to the ATP-binding site of the kinase domain, preventing the signaling cascade that leads to cell proliferation and survival. While these drugs typically have a different substitution at the 4-position, the 2,4-diamino scaffold could be explored for activity against various kinases.
- **Other Targets:** The versatility of the quinazoline scaffold has led to the development of derivatives with a wide range of other activities, including anti-inflammatory, antiviral, and anticonvulsant properties.^{[2][3][5]}

Structure-Activity Relationship (SAR) Insights

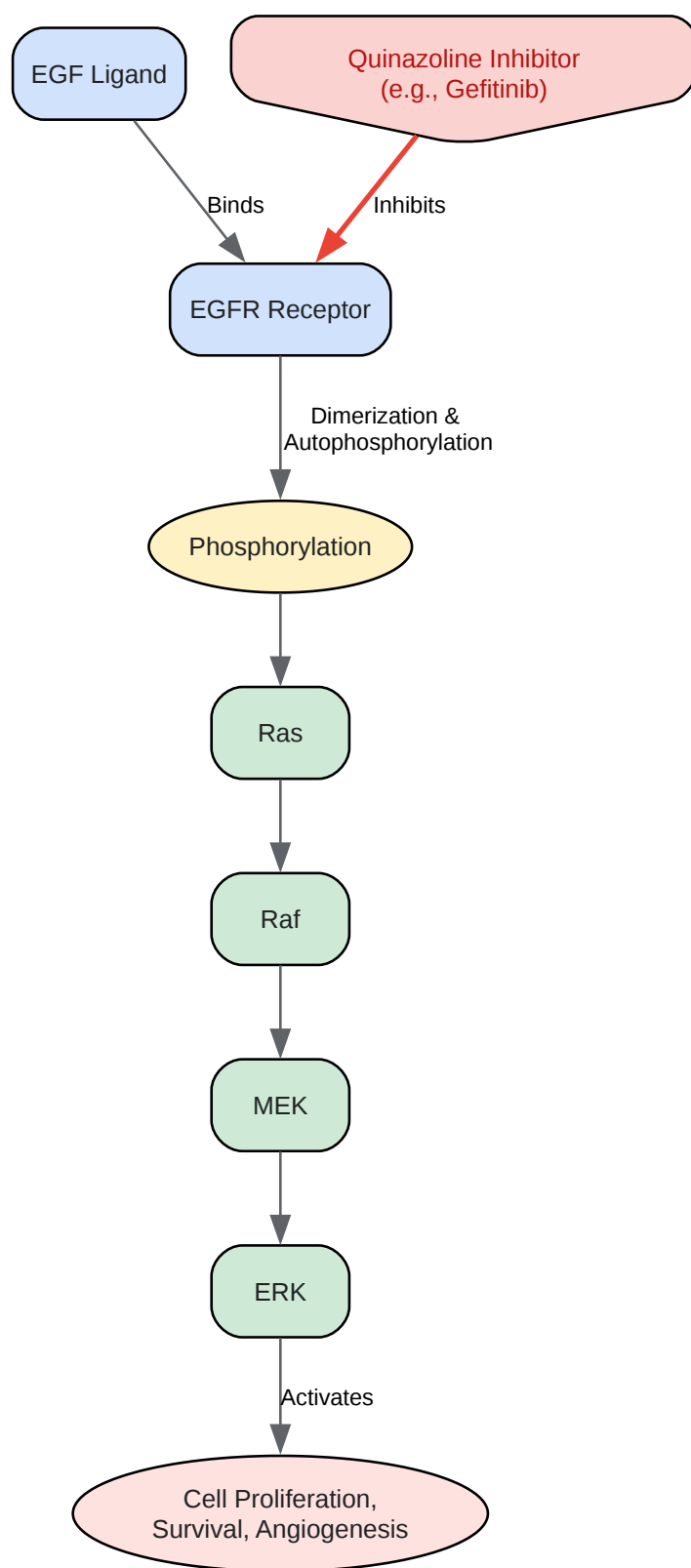
For 2,4-diaminoquinazoline derivatives, SAR studies have revealed several key principles:

- **Substitution at Position 2 and 4:** The amino groups are often crucial for forming hydrogen bonds with the target protein's active site (e.g., DHFR or a kinase).^[2]

- **Substitution on the Benzene Ring:** The nature and position of substituents on the benzene ring (like the 5-methoxy group) significantly impact potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). A methoxy group can alter the electronic properties and provide an additional hydrogen bond acceptor.

Example Signaling Pathway: EGFR Inhibition

The diagram below illustrates the EGFR signaling pathway, a common target for quinazoline-based anticancer drugs. Inhibition of EGFR blocks downstream signaling and reduces tumor growth.



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Caption: Simplified EGFR signaling pathway inhibited by quinazoline derivatives.

Applications and Future Directions

5-Methoxyquinazoline-2,4-diamine represents a valuable starting point for medicinal chemistry campaigns. Its established scaffold and functional group handles allow for the systematic generation of compound libraries to explore various therapeutic areas.

Potential Therapeutic Areas:

- **Oncology:** As a potential inhibitor of DHFR or various kinases, it could be a lead structure for developing new anticancer agents.[\[12\]](#)[\[14\]](#)
- **Infectious Diseases:** Its potential as an antifolate makes it a candidate for developing novel antibacterial, antifungal, or antiparasitic drugs.[\[2\]](#)[\[13\]](#)[\[15\]](#)
- **Inflammatory Diseases:** Given the known anti-inflammatory properties of some quinazolines, derivatives could be explored for conditions like rheumatoid arthritis.[\[16\]](#)

Future research should focus on synthesizing and screening a library of derivatives of **5-Methoxyquinazoline-2,4-diamine** against a panel of biological targets. Further modifications at the 2- and 4-amino positions could lead to compounds with enhanced potency, selectivity, and drug-like properties.

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